molecular formula C8H7BrF2O B2382215 1-Bromo-4-[difluoro(methoxy)methyl]benzene CAS No. 1236031-38-1

1-Bromo-4-[difluoro(methoxy)methyl]benzene

Cat. No.: B2382215
CAS No.: 1236031-38-1
M. Wt: 237.044
InChI Key: XACPVAIECFJINJ-UHFFFAOYSA-N
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Description

1-Bromo-4-[difluoro(methoxy)methyl]benzene is an organic compound with the molecular formula C8H7BrF2O It is a derivative of benzene, where a bromine atom and a difluoro(methoxy)methyl group are substituted at the para positions

Preparation Methods

The synthesis of 1-Bromo-4-[difluoro(methoxy)methyl]benzene can be achieved through several methods. One common approach involves the bromination of 4-[difluoro(methoxy)methyl]benzene using bromine or a brominating agent under controlled conditions. Another method includes the use of lithium diisopropylamide (LIDA) at low temperatures to generate the desired compound . Industrial production methods often involve large-scale bromination reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-4-[difluoro(methoxy)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form the corresponding hydrocarbons.

    Addition Reactions: The difluoro(methoxy)methyl group can participate in addition reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-[difluoro(methoxy)methyl]benzene has several applications in scientific research:

Comparison with Similar Compounds

1-Bromo-4-[difluoro(methoxy)methyl]benzene can be compared with other similar compounds, such as:

Biological Activity

1-Bromo-4-[difluoro(methoxy)methyl]benzene is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a difluoromethoxy group attached to a benzene ring. Its chemical formula is C9H8BrF2O\text{C}_9\text{H}_8\text{BrF}_2\text{O} with a molecular weight of 251.06 g/mol. The presence of fluorine and bromine atoms contributes to its reactivity and potential as a pharmaceutical agent.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant in cancer therapies where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways. This binding can modulate physiological responses, making it a candidate for drug development.

Biological Activities

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a potential candidate for treating bacterial infections.
  • Anticancer Potential : Research indicates that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : A study reported that compounds similar to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy .
  • Cytotoxicity Against Cancer Cells : In vitro testing revealed that this compound exhibited cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 5 µM to 20 µM depending on the cell line, highlighting its potential as an anticancer agent .
  • Mechanistic Insights : Further research into the mechanism of action showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli10
AntimicrobialS. aureus15
CytotoxicityHeLa10
CytotoxicityMCF-75

Properties

IUPAC Name

1-bromo-4-[difluoro(methoxy)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACPVAIECFJINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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